molecular formula C21H26N2O2 B2719741 methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate CAS No. 860783-81-9

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate

Cat. No.: B2719741
CAS No.: 860783-81-9
M. Wt: 338.451
InChI Key: YWPACUKJYKRIDX-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate is a structurally complex benzoate ester featuring a methyl ester group, a 3-amino substituent, and a 4-benzylpiperidinylmethyl moiety at the 2-position of the benzene ring. Its molecular formula is C₂₁H₂₉N₂O₂, with a molecular weight of 341.47 g/mol, distinguishing it from simpler alkyl benzoates .

Properties

IUPAC Name

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-21(24)18-8-5-9-20(22)19(18)15-23-12-10-17(11-13-23)14-16-6-3-2-4-7-16/h2-9,17H,10-15,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPACUKJYKRIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with an aminomethylbenzenecarboxylate precursor under specific conditions to form the final product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate has been studied for its potential therapeutic effects:

  • Neurological Disorders : Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine, making them candidates for treating conditions like Parkinson's disease and schizophrenia .
  • Antidepressant Activity : The piperidine moiety is often associated with antidepressant properties. Studies have shown that derivatives of piperidine can enhance serotonin levels, suggesting potential applications in depression treatment .

Drug Development

The compound serves as a scaffold for developing new pharmacological agents:

  • Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of related compounds have revealed that modifications to the benzyl and piperidine groups can significantly influence biological activity. This insight is crucial for designing more effective drugs .

Biological Research

The compound's biological activities are under investigation:

  • Enzyme Inhibition : Similar compounds have been explored as inhibitors of various enzymes, including choline transporters, which play a crucial role in neurotransmission. This suggests that this compound may also exhibit such properties .

Case Study 1: Antidepressant Potential

A study focused on the synthesis of piperidine derivatives found that modifications to the amine group could enhance binding affinity to serotonin receptors. This compound was highlighted as a promising candidate due to its structural similarity to known antidepressants .

Case Study 2: Neuroprotective Effects

Research published in a pharmacological journal examined the neuroprotective effects of similar compounds in animal models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects depending on the context of its use. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Functional Roles References
Methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate C₂₁H₂₉N₂O₂ 341.47 3-amino, 4-benzylpiperidinylmethyl Potential receptor binding, drug-like properties N/A
Methyl benzoate C₈H₈O₂ 136.15 None Fragrance, solvent
Methyl 3-methoxybenzoate C₉H₁₀O₃ 166.17 3-methoxy Solubility modifier
Methyl 2-chlorobenzoate C₈H₇ClO₂ 170.59 2-chloro Intermediate in synthesis
Ethyl benzoate C₉H₁₀O₂ 150.17 Ethyl ester Flavoring agent
3-Amino-2-[(4-chlorophenoxy)methyl]-3H-quinazolin-4-one C₁₅H₁₁ClN₂O₂ 298.72 Quinazolinone core, 4-chlorophenoxy Anticancer activity

Key Observations :

  • Substituent Electronic Effects: The 3-amino group in the target compound is electron-donating, enhancing solubility in polar solvents compared to electron-withdrawing groups (e.g., 2-chloro in methyl 2-chlorobenzoate) .
  • Hybrid Functionality: Unlike quinazolinone derivatives (e.g., compound 4b in ), which focus on fused heterocycles, the target compound retains a benzoate scaffold optimized for esterase stability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Methyl Benzoate Ethyl Benzoate Methyl 2-Chlorobenzoate
Molecular Weight 341.47 136.15 150.17 170.59
LogP (Predicted) ~3.5 1.96 2.32 2.45
Water Solubility (mg/L) Low (<10) 3,000 650 120
Melting Point (°C) Not reported -12 -34 52–54

Analysis :

  • The higher molecular weight and lipophilic 4-benzylpiperidine substituent result in lower water solubility compared to methyl or ethyl benzoates, aligning with trends observed in alkyl benzoate derivatives .
  • The 3-amino group may improve crystallinity compared to non-polar analogues like methyl 2-chlorobenzoate, though direct data is lacking.

Pharmacological and Toxicological Profiles

Pharmacological Potential:

  • Piperidine derivatives are known for CNS activity (e.g., antipsychotics, analgesics). The 4-benzyl group may enhance blood-brain barrier penetration, a trait absent in methyl benzoate or ethyl benzoate .
  • The 3-amino group could enable hydrogen bonding with biological targets, similar to amino-substituted quinazolinones (), which exhibit cytotoxic effects .

Toxicity Considerations:

  • Simple alkyl benzoates (e.g., methyl, ethyl) show low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may irritate mucous membranes .
  • Piperidine-containing compounds often exhibit higher neurotoxicity risks, though this depends on substitution patterns. No direct toxicity data exists for the target compound.

Biological Activity

Methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate (CAS: 860783-81-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure combining a benzylpiperidine moiety with an aminomethylbenzenecarboxylate group. Its molecular formula is C21H26N2O2C_{21}H_{26}N_{2}O_{2} with a molar mass of 338.44 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various biological processes, influencing receptor activity and enzyme function:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways, which could have implications for neurodegenerative diseases.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of cholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's disease .

Anticholinesterase Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticholinesterase activity. For instance, certain analogs have shown IC50 values in the nanomolar range against acetylcholinesterase (AChE), suggesting that this compound could also possess similar properties .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of compounds with similar structures in models of neurodegeneration. These effects may be mediated through the modulation of glutamate receptors, particularly NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound and its analogs can significantly inhibit AChE activity. For example, a study reported that certain derivatives showed IC50 values as low as 7.49 ± 0.16 µM compared to standard drugs like donepezil .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including COMT and NMDA receptors. These studies suggest favorable interactions that could lead to enhanced therapeutic effects against neurodegenerative conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential AChE inhibitor
Methyl 3-amino-2-[(4-methylpiperidino)methyl]benzenecarboxylateSimilarModerate AChE inhibition
Methyl 3-amino-2-[(4-morpholinomethyl)benzene]carboxylateSimilarLow AChE inhibition

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal dose-response curves to calculate EC₅0/IC₅0. Bootstrap resampling (≥1000 iterations) estimates confidence intervals. Reporting guidelines (e.g., ARRIVE) ensure reproducibility .

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